Cas no 2228204-62-2 (2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol)

2-Azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol is a versatile synthetic intermediate with applications in organic and medicinal chemistry. Its structure features a reactive azido group, a bromo substituent, and a nitro group on the phenyl ring, enabling diverse functionalization through click chemistry, nucleophilic substitution, and reduction reactions. The presence of both electron-withdrawing and leaving groups enhances its utility in cross-coupling and cycloaddition reactions. The hydroxyl group further allows for derivatization or protection strategies. This compound is particularly valuable in the synthesis of complex heterocycles, pharmaceuticals, and materials science research, where precise molecular modifications are required. Its stability under standard handling conditions ensures reliable performance in synthetic workflows.
2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol structure
2228204-62-2 structure
Product Name:2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol
CAS No:2228204-62-2
MF:C8H7BrN4O3
MW:287.070180177689
CID:5804401
PubChem ID:165782939
Update Time:2025-10-28

2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol
    • EN300-1922093
    • 2228204-62-2
    • Inchi: 1S/C8H7BrN4O3/c9-8-5(6(4-14)11-12-10)2-1-3-7(8)13(15)16/h1-3,6,14H,4H2
    • InChI Key: DWDHIUUVOVBCTD-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C(CO)N=[N+]=[N-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 285.97015g/mol
  • Monoisotopic Mass: 285.97015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 80.4Ų

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Additional information on 2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol

Exploring the Chemistry and Applications of 2-Azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol (CAS No. 2228204-62-2)

In the realm of synthetic organic chemistry, 2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol (CAS No. 2228204-62-2) has emerged as a compound of significant interest due to its unique structural features and versatile reactivity. This molecule combines an azido group, a bromo substituent, and a nitro group on a phenyl ring, making it a valuable intermediate for click chemistry, pharmaceutical research, and material science. Its molecular formula, C8H7BrN4O3, highlights its potential for diverse transformations, aligning with modern trends in green chemistry and sustainable synthesis.

The compound's azide functionality is particularly noteworthy, as it enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. Researchers are increasingly leveraging this reaction for drug discovery and bioconjugation, addressing current demands for targeted therapies and precision medicine. Meanwhile, the bromo and nitro groups offer additional sites for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, making this molecule a multifunctional building block.

Recent studies highlight its role in developing fluorescent probes and polymeric materials, responding to growing interest in bioimaging and smart materials. The compound's electron-deficient aromatic system also makes it relevant for OLED research, a hot topic in renewable energy discussions. As industries seek eco-friendly alternatives, the efficient synthesis and derivatization of such intermediates gain prominence in academic and industrial R&D pipelines.

From a safety perspective, proper handling of azido compounds requires adherence to standard protocols, though this molecule's stability under controlled conditions facilitates its use in high-throughput screening and combinatorial chemistry. Its structural complexity and modular reactivity position it as a key player in advancing molecular design strategies, particularly in fragment-based drug discovery.

With the rise of AI-driven molecular modeling, compounds like 2-azido-2-(2-bromo-3-nitrophenyl)ethan-1-ol are being explored virtually before lab synthesis, accelerating hit-to-lead optimization. This aligns with the broader shift toward computational chemistry and automated synthesis platforms, addressing FAQs about time-efficient drug development. As researchers continue to unravel its potential, this compound exemplifies the synergy between traditional organic synthesis and cutting-edge technologies.

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